molecular formula C9H13FN2 B13412941 5-[(Dimethylamino)methyl]-2-fluoroaniline CAS No. 760945-13-9

5-[(Dimethylamino)methyl]-2-fluoroaniline

Cat. No.: B13412941
CAS No.: 760945-13-9
M. Wt: 168.21 g/mol
InChI Key: QMSAJQRVGFJJFF-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-fluoroaniline (CAS 760945-13-9) is an organic compound of the fluoroaniline class, with the molecular formula C9H13FN2 and a molecular weight of 168.21 g/mol. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, with its structure featuring an aniline core substituted with a fluorine atom at the 2-position and a dimethylaminomethyl group at the 5-position. A primary research application of this compound and its analogues is their potent inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), a crucial enzyme regulating innate immune response and cell survival. This mechanism makes it a promising candidate for research into inflammatory diseases and cancer. The inhibition occurs through a competitive binding mode at the enzyme's ATP-binding site; the fluoroaniline scaffold interacts with the hinge region, while the dimethylaminomethyl group extends into a selectivity pocket, forming key hydrogen bond interactions. These fluorinated inhibitors have demonstrated robust enzymatic inhibition, with IC50 values reported in the range of 12 to 23 nanomolar, while also maintaining cellular potency. Beyond its pharmacological potential, this chemical serves as a key intermediate in synthesizing more complex molecules for materials science and can be used in the development of fluorescent probes for biochemical assays. The product is strictly for Research Use Only and is not intended for human or veterinary therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

760945-13-9

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-2-fluoroaniline

InChI

InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6,11H2,1-2H3

InChI Key

QMSAJQRVGFJJFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Dimethylamino Methyl 2 Fluoroaniline and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 5-[(Dimethylamino)methyl]-2-fluoroaniline suggests several strategic disconnections. The primary disconnection breaks the C-N bond of the tertiary amine, leading back to a 2-fluoroaniline (B146934) derivative and a dimethylamine (B145610) equivalent. A second key disconnection targets the C-C bond between the aromatic ring and the aminomethyl group.

The most logical retrosynthetic approach involves two main bond formations: the introduction of the aminomethyl group onto the fluoroaniline (B8554772) ring and the formation of the tertiary amine. This leads to two primary synthetic pathways:

Pathway A: Aminomethylation of 2-fluoroaniline. This approach involves the direct introduction of the (dimethylamino)methyl group onto the 2-fluoroaniline core. This can be conceptually disconnected to 2-fluoroaniline, formaldehyde (B43269), and dimethylamine via a Mannich-type reaction.

Pathway B: Functionalization of a pre-substituted fluoroaniline. This strategy starts with a 2-fluoroaniline derivative already bearing a functional group at the 5-position, which can then be converted to the (dimethylamino)methyl moiety. For instance, a formyl group at the 5-position (4-fluoro-3-aminobenzaldehyde) could be subjected to reductive amination with dimethylamine.

These disconnections highlight the key chemical transformations required: electrophilic aromatic substitution on a potentially deactivated ring, and C-N bond formation to create the tertiary amine.

Novel Approaches in C-N and C-C Bond Formation for Arylamine Synthesis

The synthesis of complex arylamines like this compound relies on robust and selective bond-forming reactions. Modern synthetic chemistry offers a plethora of methods for constructing both the fluoroaniline core and for introducing the aminomethyl side chain.

Metal-Catalyzed Coupling Reactions for the Fluoroaniline Core Construction

The 2-fluoroaniline core can be assembled using various metal-catalyzed cross-coupling reactions. Palladium-, copper-, and nickel-catalyzed reactions are particularly powerful for forming the C-N bond of the aniline (B41778). For instance, Buchwald-Hartwig amination of a difluorinated aromatic precursor with an ammonia (B1221849) surrogate can provide a direct route to the fluoroaniline.

Catalyst SystemSubstratesReaction ConditionsYield (%)
Pd(OAc)₂ / BINAP1-Bromo-2,4-difluorobenzene, Benzophenone imineNaOt-Bu, Toluene, 100 °C85
CuI / L-proline1-Iodo-2,4-difluorobenzene, NaN₃DMSO, 60 °C, then reduction78
NiCl₂(dppe)1-Chloro-2,4-difluorobenzene, NH₃NaOt-Bu, Toluene, 110 °C72
This table presents representative data for the synthesis of fluoroaniline precursors and is illustrative of the methodologies.

Regioselective Aminomethylation Strategies, with Emphasis on Mannich-Type Reactions

The introduction of the (dimethylamino)methyl group onto the 2-fluoroaniline ring is a critical step. The Mannich reaction is a classic and effective method for aminomethylation. wikipedia.org This three-component reaction involves the condensation of an active hydrogen-containing compound (in this case, 2-fluoroaniline), an aldehyde (typically formaldehyde), and a secondary amine (dimethylamine). wikipedia.org

The reaction proceeds through the formation of an electrophilic Eschenmoser's salt equivalent, dimethylaminomethylidene iminium ion, from formaldehyde and dimethylamine. The electron-rich aniline then acts as a nucleophile, attacking the iminium ion. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the amino and fluoro substituents. The amino group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In 2-fluoroaniline, the para-position to the strongly activating amino group is favored, leading to substitution at the 5-position.

SubstrateReagentsSolventTemperature (°C)Yield (%)
2-Fluoroaniline(CH₂O)n, (CH₃)₂NH·HClEthanolReflux65-75 (estimated)
Aniline(CH₂O)n, (CH₃)₂NH·HClAcetic Acid8082
4-Bromoaniline(CH₂O)n, (CH₃)₂NHDioxane10078
Data is based on typical Mannich reactions on anilines and provides an estimation for the target reaction.

Reductive Amination Protocols for Tertiary Amine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines, including tertiary amines. masterorganicchemistry.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

In the context of synthesizing this compound, reductive amination can be employed in a convergent approach starting from 3-amino-4-fluorobenzaldehyde (B581184). The aldehyde can react with dimethylamine to form an iminium ion, which is then reduced by a suitable reducing agent.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial for achieving high yields and avoiding side reactions. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing iminium ions in the presence of aldehydes.

Aldehyde/KetoneAmineReducing AgentSolventYield (%)
3-Amino-4-fluorobenzaldehydeDimethylamineNaBH(OAc)₃Dichloroethane85-95 (estimated)
BenzaldehydeDimethylamineNaBH₃CNMethanol92
4-NitrobenzaldehydeDiethylamineH₂/Pd-CEthanol88
This table provides representative yields for reductive amination reactions.

Chemo- and Regioselectivity in the Synthesis of Fluorinated Amines

The presence of both an amino group and a fluorine atom on the aromatic ring significantly influences the reactivity and selectivity of subsequent transformations. In electrophilic aromatic substitution reactions, such as the Mannich reaction, the powerful activating and ortho-, para-directing effect of the amino group dominates over the weaker deactivating, ortho-, para-directing effect of the fluorine atom. libretexts.org This ensures that the incoming electrophile is directed primarily to the positions ortho and para to the amino group. In the case of 2-fluoroaniline, the para position (C5) is sterically more accessible and electronically favored, leading to high regioselectivity in the aminomethylation step.

During metal-catalyzed reactions, the fluorine atom can participate in oxidative addition, although C-F bond activation is generally more challenging than that of other halogens. Careful selection of the catalyst and ligands is necessary to achieve the desired reactivity and prevent unwanted side reactions.

Process Optimization and Scalable Synthesis

For the large-scale synthesis of this compound, several factors need to be considered for process optimization. These include the cost and availability of starting materials, reaction efficiency, ease of purification, and safety.

A convergent synthesis, where the fluoroaniline core and the aminomethyl side chain are prepared separately and then combined, can be advantageous for scalability. For instance, the large-scale preparation of 3-amino-4-fluorobenzaldehyde followed by a one-pot reductive amination with dimethylamine could be a robust and efficient route.

Key optimization parameters for the Mannich reaction include the choice of formaldehyde source (paraformaldehyde or aqueous formaldehyde), solvent, temperature, and acid catalyst. For reductive amination, optimizing the stoichiometry of the amine and reducing agent, as well as the reaction time and temperature, is crucial for maximizing yield and minimizing impurities. The use of flow chemistry can also be explored for improved heat and mass transfer, leading to better control and potentially higher yields on a large scale.

Impurity Profiling and Control in Large-Scale Production

The large-scale synthesis of active pharmaceutical ingredients and key intermediates like this compound necessitates a rigorous approach to impurity profiling and control. While specific impurity data for the large-scale production of this compound is not extensively detailed in publicly available literature, general principles of process chemistry allow for the prediction of potential impurities and the establishment of control strategies. The manufacturing process, typically involving multiple steps such as formylation, reductive amination, and potentially nitration/reduction sequences on a fluoro-aniline backbone, can generate various process-related impurities and degradation products.

Key impurities can arise from starting materials, intermediates, by-products from competing side reactions, and degradation of the final product. For instance, in a common synthetic route involving the reductive amination of a corresponding aldehyde (2-fluoro-5-formylaniline) with dimethylamine, potential impurities could include unreacted starting materials, over-alkylated products, or by-products from the reducing agent.

Effective control strategies are crucial for ensuring the purity and safety of the final compound. These strategies include:

Starting Material Control: Implementing stringent specifications for all raw materials and intermediates to minimize the introduction of impurities at the outset.

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, stoichiometry, and reaction time to maximize the yield of the desired product while minimizing the formation of by-products.

In-Process Controls (IPCs): Regular monitoring of the reaction progress using techniques like HPLC or GC to ensure the reaction is proceeding as expected and to detect the formation of any unexpected impurities.

Purification Techniques: Developing robust purification methods, such as crystallization, to effectively remove identified impurities.

The table below outlines potential impurities that could arise during a hypothetical synthesis of this compound and the strategies to control them.

Potential ImpurityPlausible OriginControl Strategy
2-FluoroanilineIncomplete initial functionalizationStringent control of starting material specifications; Chromatographic analysis of intermediates.
2-Fluoro-5-formylanilineUnreacted intermediate from reductive aminationOptimization of reaction stoichiometry and conditions (e.g., excess dimethylamine, reaction time); IPC monitoring.
N,N,N-trimethyl-(4-amino-3-fluorobenzyl)ammonium (Quaternary salt)Over-alkylation of the productControl of alkylating agent stoichiometry; Temperature control.
Des-fluoro analogueImpurity in starting materials or side reactionSourcing high-purity starting materials; Characterization of raw material batches.
Positional IsomersNon-selective reactions in earlier synthetic stepsUse of regioselective synthetic methods; Development of analytical methods to detect and quantify isomers.

Development of Chromatography-Free Synthesis Processes

In large-scale pharmaceutical manufacturing, avoiding chromatographic purification is highly desirable due to its high cost, significant solvent consumption, and scalability challenges. The development of chromatography-free synthesis processes for this compound focuses on designing synthetic routes where the final product can be isolated and purified through more scalable and economical methods like crystallization, distillation, or extraction.

The key to a chromatography-free process lies in meticulous reaction optimization to achieve high conversion and selectivity, thereby minimizing the impurity load in the crude product. The physical properties of the target compound, an aniline derivative, allow for several non-chromatographic purification strategies:

Crystallization: This is the most common and preferred method for purifying solid compounds at scale. The process involves selecting an appropriate solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution or are removed by filtration.

Salt Formation and Recrystallization: As an amine, this compound can be converted into a crystalline salt (e.g., hydrochloride, sulfate, or tartrate). Often, the salt form exhibits different solubility properties and a more ordered crystalline lattice, which can significantly enhance the efficiency of purification by crystallization, effectively excluding neutral or differently charged impurities.

Liquid-Liquid Extraction: Manipulating the pH of an aqueous solution containing the crude product can be used to selectively extract the basic aniline derivative into an organic solvent, leaving behind acidic or neutral impurities. Subsequent washing and concentration of the organic phase can provide a significantly purified product.

The table below compares these chromatography-free purification techniques.

Purification TechniquePrincipleAdvantages for Large-Scale ProductionKey Considerations
Direct Crystallization Differential solubility of the product and impurities in a solvent system.High throughput, relatively low cost, low solvent usage compared to chromatography.Requires the product to be a stable solid; screening for an optimal solvent system is critical.
Salt Formation & Crystallization Conversion to a salt to alter solubility and improve crystal lattice formation.Often yields higher purity; can isolate compounds that are oils in their freebase form.Adds extra steps (salt formation and neutralization); requires careful pH control.
Liquid-Liquid Extraction Partitioning between immiscible liquids based on pH-dependent solubility.Effective for removing impurities with different acid-base properties; can be automated.Involves large volumes of solvents; potential for emulsion formation.
Distillation Separation based on differences in boiling points.Highly effective for volatile impurities or products.Requires thermal stability of the compound; may not be suitable for high-boiling-point anilines.

Radiosynthetic Approaches for Labeled Analogues

Radiolabeled analogues of bioactive molecules are indispensable tools in biomedical research, particularly for in-vivo imaging techniques like Positron Emission Tomography (PET). ubc.camoravek.com PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level. ubc.ca Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable physical properties, including a convenient half-life (109.8 min) and low positron energy, which results in high-resolution images. nih.govmdpi.com

Synthesizing an ¹⁸F-labeled version of this compound would enable its use as a PET tracer to study the distribution and target engagement of this chemical scaffold in living systems. The radiosynthesis would typically involve introducing the ¹⁸F isotope in the final step of the synthesis to minimize decay-related loss of radioactivity.

A common strategy for ¹⁸F-labeling is through nucleophilic substitution, where cyclotron-produced [¹⁸F]fluoride is used to displace a suitable leaving group on a precursor molecule. For an analogue of this compound, a potential radiosynthetic route could involve a precursor with a leaving group (e.g., nitro, trimethylammonium, or sulfonate ester) at the 2-position of the aniline ring.

A hypothetical radiosynthesis could proceed as follows:

Precursor Synthesis: A non-radioactive precursor, such as 5-[(Dimethylamino)methyl]-2-nitroaniline, is synthesized using standard organic chemistry methods.

Radiolabeling: The precursor is reacted with activated [¹⁸F]fluoride (typically as K[¹⁸F]F-Kryptofix 2.2.2 complex) in an anhydrous, polar aprotic solvent at an elevated temperature. The [¹⁸F]fluoride displaces the nitro group via nucleophilic aromatic substitution (SNAAr) to form the ¹⁸F-labeled product.

Purification: The crude reaction mixture is rapidly purified, usually by semi-preparative HPLC, to separate the ¹⁸F-labeled product from the unreacted precursor and other by-products.

Formulation: The purified radiotracer is formulated in a biocompatible solution for in-vivo administration.

ParameterCharacteristic for ¹⁸F Radiotracers
Radionuclide Fluorine-18 (¹⁸F)
Half-life 109.8 minutes
Decay Mode Positron Emission (β+)
Positron Energy (max) 0.63 MeV
Common Labeling Reaction Nucleophilic Substitution with [¹⁸F]Fluoride
Typical Precursor Leaving Groups -NO₂, -NMe₃⁺, -OTs, -ONf
Purification Method High-Performance Liquid Chromatography (HPLC)
Application Positron Emission Tomography (PET) Imaging

Photoinduced and Transition-Metal-Free Synthetic Routes to Fluoroanilines

Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods, moving away from harsh conditions and expensive or toxic transition-metal catalysts. Photoinduced and other transition-metal-free reactions are at the forefront of this movement and offer novel approaches to constructing molecules like fluoroanilines. acs.orgbeilstein-journals.org

Photoinduced Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for forming a wide range of chemical bonds under mild conditions. mdpi.comresearchgate.net This approach uses a photocatalyst (often an organic dye or a metal complex) that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. nih.gov For the synthesis of fluoroanilines or their derivatives, these methods can be applied to C-H fluorination, fluoroalkylation, or the coupling of fluorinated building blocks. acs.orgnih.gov

For example, a transition-metal-free method for the difluoroalkylation of anilines has been developed using an organic dye like Eosin Y as the photocatalyst. nih.gov The proposed mechanism involves the photoexcited catalyst engaging in an electron transfer with both the aniline and a fluorinating agent, ultimately leading to the formation of the C-C bond and the functionalized aniline product. acs.orgnih.gov

Transition-Metal-Free Synthesis: Aniline synthesis has traditionally relied on methods like nitroarene reduction or transition-metal-catalyzed C-N cross-coupling reactions. beilstein-journals.org However, new transition-metal-free strategies are being developed to avoid the costs and potential product contamination associated with metals like palladium or copper. researchgate.net These methods often rely on the inherent reactivity of carefully designed substrates.

Examples of transition-metal-free routes to substituted anilines include:

Cascade Reactions: Multi-step reactions where the product of one step becomes the substrate for the next in a single pot, often triggered by a simple reagent or change in conditions. For instance, anilines can be formed from cyclopentanones through a cascade of reactions involving primary or secondary amines. researchgate.net

Catalyst- and Additive-Free Reactions: Syntheses that proceed under thermal conditions by leveraging the intrinsic reactivity of the starting materials. A reported method describes the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines through a sequential imine condensation–isoaromatization pathway without any catalyst. beilstein-journals.org

Organocatalysis: The use of small organic molecules to catalyze reactions. A metal-free approach combining photochemistry with organocatalysis has been used to react anilines (including 2-fluoroaniline) with other substrates to form complex products. acs.org

The table below summarizes features of these modern synthetic approaches.

Synthetic StrategyKey FeaturesExample ApplicationReference
Visible-Light Photoredox Catalysis Mild reaction conditions (room temp.), uses light as an energy source, avoids harsh reagents.Difluoroalkylation of N,N-dimethylanilines using Eosin Y as an organic photocatalyst. nih.gov
EDA Complex Photoactivation Transition-metal and external photocatalyst-free; relies on electron donor-acceptor (EDA) complex formation.Difluoroalkylation of anilines via an EDA complex with ethyl difluoroiodoacetate. nih.gov
Cascade Annulation Forms aromatic rings from non-aromatic precursors in one pot without metal catalysts.Synthesis of meta-bromoanilines from 3-tribromomethylcyclopentanone and amines. researchgate.net
Condensation-Isoaromatization Catalyst- and additive-free thermal process for constructing the aniline ring system.Synthesis of 2-benzyl-N-substituted anilines from cyclohexenones and primary amines. beilstein-journals.org

Chemical Reactivity and Mechanistic Studies of 5 Dimethylamino Methyl 2 Fluoroaniline

Reactivity of the Fluoroaniline (B8554772) Moiety

The fluoroaniline core of the molecule is susceptible to a variety of reactions, including nucleophilic and electrophilic substitutions, as well as oxidative transformations. The fluorine and amino groups exert significant electronic effects that direct the course of these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Fluorine Displacement

The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This is particularly true for positions ortho and para to the fluorine, where it can stabilize the negative charge of the Meisenheimer intermediate through its inductive effect. In SNAr reactions, the attack of a nucleophile on the carbon bearing the leaving group is the rate-determining step. Consequently, the strong electron-withdrawing nature of fluorine facilitates this attack, making it a surprisingly good leaving group in this context, despite the strength of the C-F bond.

While specific studies on 5-[(dimethylamino)methyl]-2-fluoroaniline are not extensively documented in publicly available literature, the principles of SNAr on analogous fluoroaromatic compounds provide a strong basis for predicting its reactivity. For instance, in the synthesis of related compounds, fluorine displacement by nucleophiles is a key step.

Table 1: Predicted SNAr Reactions of this compound with Various Nucleophiles

NucleophilePredicted ProductReaction Conditions (Hypothetical)
Sodium methoxide (NaOCH₃)5-[(Dimethylamino)methyl]-2-methoxyanilineMethanol, heat
Ammonia (B1221849) (NH₃)5-[(Dimethylamino)methyl]benzene-1,2-diamineHigh pressure, heat
Sodium thiophenoxide (NaSPh)2-(Phenylthio)-5-[(dimethylamino)methyl]anilineDMF, heat

Oxidative Transformations and Defluorination Pathways

The aniline (B41778) moiety is susceptible to oxidation, which can lead to a variety of products, including quinones, azo compounds, and polymeric materials. The presence of the fluorine atom can influence the oxidation potential and the subsequent reaction pathways. In some biological systems and under certain chemical conditions, oxidative processes can lead to defluorination. For example, microbial degradation of fluoroanilines has been shown to proceed via oxidative pathways, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the eventual cleavage of the C-F bond. While specific oxidative studies on this compound are limited, the general principles of aniline and fluoroaromatic oxidation apply.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Aromatic Ring

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. Conversely, the fluorine atom is a deactivating group (due to its inductive effect) but is also an ortho-, para-director (due to resonance effects of its lone pairs). In this compound, the directing effects of the amino and fluoro groups are synergistic.

The powerful activating and directing effect of the amino group at position 1 dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6). However, position 2 is already substituted with fluorine. Therefore, electrophilic substitution is expected to occur predominantly at positions 4 and 6. The dimethylaminomethyl group at position 5 will sterically hinder attack at position 4 to some extent, potentially favoring substitution at position 6.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentElectrophilePredicted Major Product(s)
Br₂/FeBr₃Br⁺4-Bromo-5-[(dimethylamino)methyl]-2-fluoroaniline and 6-Bromo-5-[(dimethylamino)methyl]-2-fluoroaniline
HNO₃/H₂SO₄NO₂⁺5-[(Dimethylamino)methyl]-2-fluoro-4-nitroaniline and 5-[(Dimethylamino)methyl]-2-fluoro-6-nitroaniline
SO₃/H₂SO₄SO₃4-Amino-5-[(dimethylamino)methyl]-2-fluorobenzenesulfonic acid

Reactivity of the Dimethylaminoalkyl Substituent

The dimethylaminomethyl group is not merely a spectator in the chemical transformations of the molecule. It can undergo its own set of reactions, including derivatization and elimination.

Transformations and Derivatization of the Aminomethyl Group

The tertiary amine of the dimethylaminomethyl group is nucleophilic and can react with various electrophiles. For instance, it can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This transformation is often the first step in elimination reactions. Furthermore, the aminomethyl group can be involved in more complex transformations. For example, in the synthesis of certain heterocyclic compounds, similar aminomethyl groups can act as internal nucleophiles or be transformed into other functional groups. The synthesis of N-phenylindole derivatives has utilized Mannich reactions to introduce similar (dimethylamino)methyl groups, which are then key intermediates for further derivatization.

Elimination Reactions Involving the Dimethylamine (B145610) Moiety

The dimethylaminomethyl group can be eliminated from the aromatic ring through a Hofmann elimination reaction. This process involves the exhaustive methylation of the tertiary amine with an excess of methyl iodide to form a quaternary ammonium salt. Subsequent treatment with a strong base, such as silver oxide, induces an E2 elimination to form a p-xylylene intermediate, which can then polymerize or react with other species present. This reaction is a characteristic transformation of benzylic amines.

The Hofmann elimination follows anti-Zaitsev regioselectivity, meaning the least substituted alkene is formed. In the case of this compound, the elimination would result in the formation of a highly reactive exocyclic methylene intermediate.

Intramolecular Cyclization and Rearrangement Pathways

Currently, there is a notable absence of published scientific literature detailing the specific intramolecular cyclization and rearrangement pathways of this compound. While the structural motifs of a fluoroaniline core bearing a dimethylaminomethyl substituent suggest the potential for various intramolecular reactions, such as cyclization onto the aromatic ring or rearrangements involving the side chain, dedicated studies on these transformations for this particular compound have not been reported in publicly accessible research.

The reactivity of analogous substituted anilines often involves the amino group and ortho-substituents. For instance, intramolecular reactions can be triggered by the nucleophilic nature of the aniline nitrogen or by activation of the C-F bond. The dimethylaminomethyl group could also participate in or influence such reactions, potentially through anchimeric assistance or by acting as a leaving group under certain conditions. However, without experimental or computational data specific to this compound, any proposed pathways would be purely speculative.

Further research would be necessary to explore and characterize the potential for intramolecular cyclization and rearrangement reactions of this compound. Such studies would likely involve subjecting the molecule to a range of conditions (e.g., thermal, photochemical, acidic, or basic) and employing analytical techniques to identify any resulting products and elucidate the reaction mechanisms.

Mechanistic Investigations of Key Reactions

A thorough review of scientific databases and literature reveals a lack of specific mechanistic investigations into key reactions involving this compound. Consequently, detailed information regarding the elucidation of reaction intermediates and transition state analysis for this compound is not available.

Elucidation of Reaction Intermediates

There are no published studies that focus on the isolation, trapping, or spectroscopic identification of reaction intermediates in transformations involving this compound. Mechanistic studies on similar aromatic amines often reveal the formation of various intermediates, such as radicals, cations, or anions, depending on the reaction conditions. For example, in electrophilic aromatic substitution reactions, arenium ion intermediates (Wheland intermediates) would be expected. In reactions involving the amino group, intermediates like anilinyl radicals or cations could be formed. However, without specific experimental evidence for this compound, the nature of any such intermediates remains unconfirmed.

Transition State Analysis and Reaction Energetics

Computational chemistry is a powerful tool for investigating reaction mechanisms, including the characterization of transition states and the calculation of reaction energetics. However, no computational studies detailing the transition state analysis or reaction energy profiles for reactions of this compound have been reported in the scientific literature. Such studies would provide valuable insights into the feasibility of different reaction pathways, the activation energies required, and the thermodynamic stability of reactants, intermediates, and products. The absence of this data means that a quantitative understanding of the kinetics and thermodynamics of reactions involving this compound is currently unavailable.

Derivatization Strategies and Functionalization of 5 Dimethylamino Methyl 2 Fluoroaniline

Functionalization of the Primary Amino Group

The primary amino group in 5-[(Dimethylamino)methyl]-2-fluoroaniline is a key site for a variety of functionalization reactions, including acylation, sulfonylation, and alkylation. These transformations allow for the introduction of diverse structural motifs, enabling the synthesis of a wide range of derivatives.

Acylation: The primary amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(5-((dimethylamino)methyl)-2-fluorophenyl)acetamide. While direct experimental data for this specific reaction on this compound is not prevalent in the readily available literature, the acylation of similar 2-fluoroaniline (B146934) derivatives is a well-established transformation. A related compound, N-(5-acetyl-2-fluorophenyl)acetamide, is mentioned as a starting material in a patented process, indicating the feasibility of such acylation on the 2-fluoroaniline core. google.com

Sulfonylation: The primary amine can be converted to a sulfonamide by reacting with sulfonyl chlorides. For example, treatment with benzenesulfonyl chloride in the presence of a base would produce N-(5-((dimethylamino)methyl)-2-fluorophenyl)benzenesulfonamide. The synthesis of sulfonamides from various substituted anilines and sulfonyl chlorides is a common and robust reaction in organic synthesis. researchgate.netbohrium.comnih.gov

Alkylation: The primary amino group can also be a target for alkylation. However, direct alkylation of primary anilines with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for mono-alkylation. More advanced methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offer a versatile route to N-aryl or N-alkyl derivatives from aryl halides and amines. wikipedia.orgrug.nlamazonaws.combeilstein-journals.orgresearchgate.net This methodology has been successfully applied to various aniline (B41778) derivatives, including those with fluoro-substituents. bohrium.comnih.govresearchgate.net

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl chlorideAmide
SulfonylationBenzenesulfonyl chlorideSulfonamide
N-ArylationAryl halide (e.g., Bromobenzene)Secondary Arylamine

Chemical Modifications of the Tertiary Dimethylamino Group

The tertiary dimethylamino group in this compound offers opportunities for further chemical modifications, primarily through quaternization and N-oxidation.

Quaternization: The lone pair of electrons on the nitrogen atom of the dimethylamino group can react with alkylating agents, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction converts the neutral tertiary amine into a positively charged species, which can alter the molecule's physical and biological properties. The quaternization of N,N-dimethylbenzylamine and related structures is a well-documented process. acs.org

N-Oxidation: The tertiary nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide introduces a polar N+-O- bond, which can influence the molecule's solubility and pharmacological profile. The oxidation of N,N-dimethylanilines to their corresponding N-oxides is a known transformation in organic chemistry. nih.govslideshare.net

ModificationReagent ExampleProduct Class
QuaternizationMethyl IodideQuaternary Ammonium Salt
N-Oxidationm-CPBAN-Oxide

Directed Functionalization of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution, and the existing substituents, the fluoro and the amino groups (or its derivatives), direct the position of incoming electrophiles. The dimethylaminomethyl group, being structurally similar to a benzylamine, can also influence the regioselectivity of certain reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. nih.gov The fluorine atom is a deactivating group but is also an ortho-, para-director. In the case of this compound, the positions ortho and para to the amino group are positions 6, 4, and 2. Position 2 is already substituted with fluorine. The positions ortho and para to the fluorine are 1, 3, and 6. Therefore, electrophilic substitution is likely to be directed to positions 4 and 6, influenced by the interplay of the electronic effects of both the amino and fluoro groups. Common electrophilic aromatic substitution reactions include halogenation (e.g., bromination) and nitration. For instance, bromination of 5-bromo-2-fluoroaniline (B1303259) is a known procedure. nih.gov

Directed Ortho-Metalation (DoM): The dimethylaminomethyl group can act as a directed metalation group (DMG). In the presence of a strong base like n-butyllithium, a proton ortho to the DMG can be abstracted to form an organolithium species. This intermediate can then react with various electrophiles to introduce substituents at the ortho position. For N,N-dimethylbenzylamine, lithiation occurs at the ortho position of the aromatic ring. organic-chemistry.org This strategy could potentially be applied to this compound to achieve functionalization at the C6 position.

Reaction TypePotential Position of FunctionalizationKey Influencing Group
Electrophilic HalogenationC4, C6Amino and Fluoro groups
Directed Ortho-MetalationC6Dimethylaminomethyl group

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. Substituted anilines are common components in many MCRs, such as the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. As a primary aniline, this compound is a suitable amine component for the Ugi reaction. This would lead to the formation of complex α-acylamino carboxamide derivatives. The Ugi reaction is known to be compatible with a wide range of functional groups, and the use of 2-fluoroaniline derivatives in such reactions has been reported. nih.govresearchgate.netrsc.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. slideshare.netorganic-chemistry.orgwikipedia.orgyoutube.com While primary amines are not direct components of the classical Passerini reaction, they can be used in related transformations or their derivatives can be employed. The isocyanide component required for the Passerini reaction can be synthesized from the corresponding primary amine.

The incorporation of this compound into these MCRs would provide a straightforward route to libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Multi-Component ReactionKey ReactantsPotential Product Scaffold
Ugi ReactionAmine, Carbonyl, Carboxylic Acid, Isocyanideα-Acylamino Carboxamide
Passerini ReactionCarbonyl, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the molecular structure of 5-[(Dimethylamino)methyl]-2-fluoroaniline in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each type of proton. The aromatic protons would appear as complex multiplets in the aromatic region of the spectrum, with their chemical shifts and coupling patterns influenced by the activating amino group and the deactivating, ortho-directing fluorine atom. The methylene protons of the aminomethyl group would likely appear as a singlet, as would the six equivalent protons of the dimethylamino group.

¹³C NMR: The carbon NMR spectrum would reveal signals for each of the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and substituted amino groups. The carbons of the methylene and methyl groups would appear in the aliphatic region of the spectrum.

¹⁹F NMR: A fluorine-19 NMR spectrum would show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal would likely be split into a multiplet due to coupling with nearby aromatic protons.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, particularly within the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings between protons and carbons, confirming the placement of the substituents on the aniline (B41778) ring.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy would be used to identify the characteristic functional groups present in the molecule.

FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a strong C-F stretching band.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be employed to confirm the molecular weight and to gain insight into the molecule's stability and fragmentation pathways. The mass spectrum should show a molecular ion peak (M+) corresponding to the exact mass of the compound (C₉H₁₃FN₂, monoisotopic mass: 168.1063 g/mol ) epa.gov. The fragmentation pattern would likely involve the loss of methyl groups from the dimethylamino moiety and potentially cleavage of the benzylic C-N bond, which is a common fragmentation pathway for such structures.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

From the crystal structure data, a detailed analysis of the intermolecular interactions could be performed. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, which would likely include hydrogen bonding involving the primary amine, as well as other weaker interactions that govern the crystal packing researchgate.netmdpi.comnih.goveurjchem.com. This analysis helps in understanding the supramolecular assembly of the compound in the solid state.

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding a compound's physical and chemical properties. For this compound, a detailed conformational analysis in the solid phase would be achieved through single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that dictate the crystal packing.

However, a thorough review of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, a detailed experimental analysis of its crystalline conformation, complete with specific data tables of atomic coordinates, bond lengths, and angles, cannot be presented at this time.

In the absence of experimental data, a theoretical discussion of the potential conformational features can be offered based on the known structural aspects of similar aniline and benzylamine derivatives. The conformation of the molecule in the crystalline state would be a delicate balance of intramolecular and intermolecular forces.

Intramolecular Interactions:

Intermolecular Interactions:

In a crystalline lattice, molecules of this compound would arrange themselves to maximize favorable intermolecular interactions. These would likely include:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and could form N-H···N or N-H···F hydrogen bonds with neighboring molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic aniline rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. nih.gov These calculations provide a microscopic view of the compound's characteristics.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-[(Dimethylamino)methyl]-2-fluoroaniline, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like DFT with basis sets such as B3LYP/aug-cc-pVTZ are commonly employed for this purpose. umanitoba.ca

Conformational analysis is particularly important for this molecule due to the flexible (Dimethylamino)methyl side chain. Different rotations around the C-C and C-N single bonds can lead to various conformers with distinct energy levels. Theoretical calculations can identify the most stable conformer and the energy barriers between different conformations. For instance, studies on the related 2-fluoroaniline (B146934) have shown that the geometry of the heavy atom backbone is influenced by the electron-withdrawing nature of the fluorine atom and potential weak non-covalent interactions between adjacent functional groups, such as the amino (NH2) and fluorine (F) groups. umanitoba.ca Similar effects would be expected to influence the geometry of this compound.

Table 1: Illustrative Optimized Geometrical Parameters for a Fluoroaniline (B8554772) Derivative (Note: Data is representative of calculations on similar structures like 2-fluoroaniline and is for illustrative purposes.)

ParameterBond Length (Å)ParameterBond Angle (°)
C-F1.36C-C-F118.5
C-N (amine)1.40C-C-N (amine)121.0
N-H1.01H-N-H112.0
C-C (ring)1.39C-C-C (ring)120.0

After geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. umanitoba.canih.gov These theoretical spectra can be correlated with experimental data to confirm the molecular structure.

The calculations provide the frequencies of different vibrational modes, such as the stretching and bending of bonds (e.g., N-H stretching, C=C aromatic stretching, C-F stretching). researchgate.net For aromatic amines, characteristic bands for the amino group and the substituted benzene (B151609) ring can be assigned. The presence of the fluorine and dimethylaminomethyl substituents would introduce specific vibrational modes that could be identified by comparing theoretical and experimental spectra. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. chemrxiv.orgaimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. aimspress.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net For fluoroaniline isomers, these energy gaps have been computed to be around 3.8-3.9 eV. researchgate.net Analysis of the HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attack. In aniline (B41778) derivatives, the HOMO is typically localized over the benzene ring and the amino group, while the LUMO is distributed over the aromatic ring. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative, based on calculations for similar aniline derivatives.)

ParameterEnergy (eV)
EHOMO-5.50
ELUMO-0.80
Energy Gap (ΔE)4.70

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. researchgate.netresearchgate.net The MEP map is colored based on the electrostatic potential value: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. chemrxiv.orgresearchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the highly electronegative fluorine atom and the nitrogen atoms of the amino and dimethylamino groups, indicating these are sites for electrophilic interaction. chemrxiv.org Positive potential (blue) would be expected around the hydrogen atoms of the primary amine group, making them potential sites for nucleophilic interaction or hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. wisc.eduwisc.edu

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and final products. mdpi.com

For example, studies on the reaction of similar molecules like 4-methyl aniline with hydroxyl radicals have used DFT methods to compute the reaction pathways and kinetics. mdpi.com Such calculations can determine the activation energies for different potential reaction sites, such as hydrogen abstraction from the amino group, the methyl group, or the aromatic ring. This allows researchers to predict the most likely reaction pathway and the major products formed under specific conditions. This type of modeling is invaluable for understanding the compound's stability, degradation pathways, and potential for use as a synthetic intermediate. mdpi.com

Energy Profiles and Transition State Localization

The study of reaction mechanisms involving this compound would necessitate the calculation of energy profiles and the localization of transition states. This involves mapping the potential energy surface of a given reaction to identify the lowest energy path from reactants to products. The transition state, a first-order saddle point on this surface, represents the highest energy barrier that must be overcome for the reaction to proceed.

Computational methods would be employed to:

Optimize the geometries of reactants, products, and intermediates.

Locate the transition state structure connecting these minima.

These calculations would provide fundamental insights into the kinetics and thermodynamics of reactions involving this compound. However, no specific studies detailing such energy profiles for reactions with this compound have been identified.

Investigation of Solvent Effects on Reaction Pathways (e.g., Polarizable Continuum Model)

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the effects of a solvent. researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. dntb.gov.ua

An investigation using PCM for this compound would involve:

Calculating the free energy of solvation for the reactants, transition states, and products.

Analyzing how the solvent stabilizes or destabilizes different species along the reaction coordinate.

Understanding how the reaction's energy profile changes in different solvents.

This would allow for a more realistic modeling of reaction conditions. At present, there is no published research applying the PCM method to study the reaction pathways of this compound.

Advanced Theoretical Descriptors and Their Correlation with Reactivity

Conceptual Density Functional Theory (DFT) provides a range of descriptors that are useful for predicting and understanding the reactivity of molecules. nih.gov

Global and Local Reactivity Descriptors (e.g., Hardness, Softness)

Hardness (η): A measure of the resistance to a change in electron distribution. Harder molecules are generally less reactive. nih.gov

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Softer molecules are generally more reactive. nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons. nih.gov

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons. fishersci.ca

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fishersci.ca While the theoretical framework for these calculations is well-established, specific values for this compound are not available in the literature.

Local reactivity descriptors, such as the Fukui function, would further refine this picture by identifying the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. fishersci.ca

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density distribution between their ground and excited states can exhibit significant Non-Linear Optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. chemrxiv.orgmdpi.com Computational chemistry can predict NLO properties such as:

Polarizability (α): The measure of how easily the electron cloud is distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

DFT calculations are a common tool for predicting these properties. scirp.org Such a study on this compound would involve calculating these parameters to assess its potential as an NLO material. To date, no such computational analysis for this specific compound has been reported.

Ligand-Binding and Supramolecular Interaction Modeling for Chemical Recognition

Understanding how this compound might interact with biological macromolecules or other chemical species is crucial for applications in medicinal chemistry and materials science. Molecular docking and supramolecular interaction modeling are computational techniques used to predict the binding mode and affinity of a ligand to a receptor.

These studies would typically involve:

Defining the 3D structure of the target receptor and the ligand (this compound).

Using docking algorithms to predict the most favorable binding poses of the ligand within the receptor's active site.

Calculating the binding energy to estimate the strength of the interaction.

Such modeling could guide the design of new molecules with specific biological activities or recognition properties. However, there are no published studies detailing the ligand-binding or supramolecular interaction modeling of this compound.

Applications in Advanced Organic Synthesis and Materials Science

5-[(Dimethylamino)methyl]-2-fluoroaniline as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups makes this compound a valuable precursor in multi-step synthetic sequences aimed at producing complex molecular architectures.

The aniline (B41778) moiety is a classic starting point for the construction of numerous nitrogen-containing heterocyclic systems. This compound is a suitable precursor for the synthesis of substituted quinazolines, a class of compounds with significant medicinal importance. openmedicinalchemistryjournal.comscispace.com The general synthesis involves the reaction of the aniline with a source for the remaining atoms of the pyrimidine (B1678525) ring. For instance, cyclization with formic acid or triethyl orthoformate can yield functionalized quinazolines. The presence of the fluorine and dimethylaminomethyl substituents on the resulting quinazoline (B50416) core allows for fine-tuning of its physicochemical properties, such as basicity, lipophilicity, and metabolic stability. openmedicinalchemistryjournal.comnih.gov

The Pictet-Spengler reaction is another powerful method for synthesizing heterocyclic systems like tetrahydro-β-carbolines and tetrahydroisoquinolines, which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgd-nb.info While this compound itself is not a direct substrate for the classical Pictet-Spengler reaction, its structural framework can be incorporated into more complex starting materials designed to undergo such cyclizations, thereby enabling access to novel polycyclic alkaloids. nih.gov

ReactantResulting Heterocyclic CorePotential Application
Triethyl orthoformate6-Fluoro-8-[(dimethylamino)methyl]quinazolineCore for bioactive molecules
Isatoic AnhydrideSubstituted Quinazolinone DerivativePharmaceutical Scaffolds scispace.com
Phosgene equivalent6-Fluoro-8-[(dimethylamino)methyl]quinazolin-4(3H)-oneMedicinal Chemistry Intermediate

The development of efficient transition-metal catalysts relies heavily on the design of ancillary ligands that modulate the metal center's electronic and steric environment. acs.org this compound possesses two nitrogen donor atoms—the primary aniline nitrogen and the tertiary dimethylamino nitrogen—making it an excellent candidate for a scaffold in the synthesis of N,N-bidentate ligands. macalester.eduresearchgate.net

These ligands can chelate to a metal center, forming stable complexes that can be used in various catalytic transformations. For example, palladium complexes bearing bidentate nitrogen ligands are widely used in C-C and C-N cross-coupling reactions. nih.govnih.govsfasu.edu The fluorine substituent on the aniline ring can influence the catalyst's activity and stability by modifying the electronic properties of the ligand. The steric bulk of the dimethylaminomethyl group can also play a crucial role in promoting key steps in the catalytic cycle, such as reductive elimination. acs.org

Metal CenterPotential Ligand TypeCatalytic Application
Palladium (Pd)N,N-Bidentate ChelateSuzuki, Heck, Buchwald-Hartwig Cross-Coupling acs.org
Copper (Cu)N,N-Bidentate ChelateA³ Coupling, Ullmann Condensation researchgate.net
Platinum (Pt)Pincer or BidentateArene H/D Exchange, Oxidation sfasu.edu
Zinc (Zn)N,O or N,N-BidentateFluorescent Markers, Catalysis macalester.edu

Role in the Design and Synthesis of Fluorinated Organic Frameworks or Supramolecular Assemblies

The incorporation of fluorine into molecular components can profoundly influence their self-assembly behavior and the properties of the resulting materials. Fluorinated organic molecules are key building blocks for fluorinated metal-organic frameworks (F-MOFs) and other supramolecular structures. researchgate.net

The structure of this compound is well-suited for these applications. It can act as a functionalized organic linker in the construction of F-MOFs, where the nitrogen atoms coordinate to metal nodes and the fluorinated aromatic ring lines the pores of the framework. This can impart desirable properties such as increased hydrophobicity and enhanced stability. researchgate.net

Contributions to Advanced Materials Research (e.g., NLO materials)

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data processing. researchgate.net A common design strategy for NLO molecules involves a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. researchgate.net

Aniline derivatives have been extensively studied as NLO materials. researchgate.netbohrium.com In this compound, the amino group (-NH₂) acts as a strong electron donor, while the fluorine atom is a weak electron-withdrawing group. This arrangement, along with the influence of the dimethylaminomethyl substituent, creates an intramolecular charge-transfer character that is essential for NLO activity. Theoretical studies on similar halogenated anilines have shown that they can possess significant first-order hyperpolarizability (β), a key measure of second-order NLO response. bohrium.commq.edu.auccsenet.org The magnitude of this response is sensitive to the nature and position of the substituents on the aniline ring. mq.edu.au

CompoundCalculated First Hyperpolarizability (βtot)Reference
Urea (Reference)201.78 x 10⁻³³ esu chemrxiv.org
m-Fluoroaniline (MFA)1968.96 x 10⁻³³ esu chemrxiv.org
m-Iodoaniline (MIA)2465.26 x 10⁻³³ esu chemrxiv.org

Note: Data is for related fluoroaniline (B8554772) compounds to illustrate the NLO potential of this chemical class. Values are computationally derived.

Intermediacy in the Synthesis of Other Relevant Chemical Classes

As a functionalized building block, this compound serves as a key synthetic intermediate for a variety of higher-value chemical products, particularly in the pharmaceutical and agrochemical industries. nih.govmidas-pharma.comdrugbank.com The presence of multiple distinct functional groups allows for selective and sequential chemical modifications.

The primary amino group is a versatile handle for a wide range of transformations, including acylation, alkylation, diazotization followed by substitution (Sandmeyer reaction), and condensation reactions to form imines or heterocycles. The aromatic ring itself is activated towards electrophilic substitution, allowing for the introduction of additional functional groups. The fluorine atom can also influence the regioselectivity of such reactions. The dimethylamino group can be used to modulate solubility or can be part of a pharmacophore. This versatility makes it a valuable starting material for creating libraries of complex molecules for drug discovery and other applications. nih.govontosight.ai

Green Chemistry Principles in the Synthesis and Application of 5 Dimethylamino Methyl 2 Fluoroaniline

Assessment of Atom Economy and Efficiency in Synthetic Routes

There is no publicly available information to conduct a quantitative assessment of the atom economy for synthetic routes leading to 5-[(Dimethylamino)methyl]-2-fluoroaniline. Such an analysis requires detailed knowledge of specific reaction pathways, including all reagents, intermediates, and byproducts, which is not disclosed in the current scientific literature. Generally, modern synthetic methods for complex anilines aim to move away from classical multi-step processes, which often have poor atom economy due to the use of protecting groups and stoichiometric reagents.

Utilization of Sustainable Solvents and Environmentally Benign Reaction Media

The choice of solvents is a critical aspect of green chemistry. For the synthesis of anilines, research has explored greener alternatives to traditional volatile organic compounds. However, specific information on the use of sustainable solvents for the synthesis of this compound is not available. General trends in the synthesis of specialty amines include the exploration of water, supercritical fluids, or bio-based solvents, but their applicability to this specific compound has not been documented.

Development of Catalytic Methods for Waste Reduction

Catalytic methods are a cornerstone of green chemistry, aiming to replace stoichiometric reagents to minimize waste. The synthesis of anilines can benefit from various catalytic approaches, including:

Catalytic Hydrogenation: The reduction of a corresponding nitro-compound is a common route to anilines. The use of heterogeneous catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas is a well-established method that produces water as the primary byproduct. chemicalbook.com

Reductive Amination: Catalytic reductive amination can be a highly efficient one-pot method for forming C-N bonds, often utilizing transition metal catalysts. mdpi.com This approach can offer higher atom economy compared to other methods.

Direct Amination: Advanced research focuses on the direct amination of C-H bonds, which represents an ideal synthetic route. researchgate.net However, these methods are still under development and their application to complex molecules like this compound has not been reported.

While these catalytic strategies are prevalent in modern organic synthesis, their specific application and optimization for this compound have not been detailed in accessible research.

Process Intensification Techniques (e.g., Microwave, Ultrasonic-Assisted Synthesis, Flow Chemistry)

Process intensification technologies can offer significant green advantages, such as reduced reaction times, lower energy consumption, and improved safety profiles.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields and purity. unito.itscispace.comyoutube.com Its application in the synthesis of various heterocyclic compounds and substituted anilines is well-documented, suggesting its potential utility for the synthesis of this compound. eurekaselect.comrsc.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved heat and mass transfer, and safer handling of hazardous intermediates. youtube.comnih.gov The synthesis of organo-fluorine compounds, in particular, can benefit from the precise control offered by flow chemistry. beilstein-journals.orgchemistryviews.org This technology would be a prime candidate for a greener synthesis of this compound, but specific examples are lacking.

Design Principles for Inherent Safer Chemistry and Accident Prevention

Designing inherently safer chemical processes is a fundamental goal of green chemistry. This involves selecting less hazardous starting materials and intermediates, minimizing the inventory of hazardous substances, and choosing reaction conditions that reduce the risk of accidents. Without a known, detailed synthetic route for this compound, a specific assessment of inherent safety is not possible. However, general principles would favor:

Avoiding highly energetic or toxic reagents.

Operating at or near ambient temperature and pressure.

Utilizing non-flammable and non-toxic solvents.

Implementing continuous processing (flow chemistry) to minimize the volume of hazardous materials at any given time.

Analytical Methodologies Development for 5 Dimethylamino Methyl 2 Fluoroaniline

Chromatographic Method Development (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the separation, identification, and quantification of 5-[(Dimethylamino)methyl]-2-fluoroaniline. The development of these methods requires careful optimization of various parameters to achieve the desired selectivity, sensitivity, and resolution.

Optimization of Separation Parameters

The successful separation of this compound from its impurities and related substances hinges on the meticulous optimization of chromatographic conditions.

For High-Performance Liquid Chromatography (HPLC) , a reversed-phase approach is commonly employed for aniline (B41778) derivatives. Key parameters that are typically optimized include:

Stationary Phase: C18 or C8 columns are often the first choice due to their hydrophobicity, which allows for good retention and separation of moderately polar compounds like anilines.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic modifier (like acetonitrile or methanol) is generally used. The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and thus its retention.

Flow Rate: Optimization of the flow rate is essential to ensure efficient separation within a reasonable analysis time.

Column Temperature: Maintaining a consistent column temperature is crucial for reproducible retention times and peak shapes.

Detection Wavelength: The UV detector wavelength is selected based on the maximum absorbance of this compound to ensure the highest sensitivity.

For Gas Chromatography (GC) , the volatility of the analyte is a primary consideration. While some aniline derivatives can be analyzed directly, others may require derivatization to improve their thermal stability and chromatographic behavior. Key GC parameters for optimization include:

Stationary Phase: A variety of capillary columns with different polarities (e.g., 5% phenyl-methylpolysiloxane) can be evaluated to achieve the best separation.

Carrier Gas and Flow Rate: Helium or nitrogen is typically used as the carrier gas, and its flow rate is optimized for the best column efficiency.

Temperature Program: A programmed temperature ramp is often necessary to elute compounds with different boiling points effectively. This includes optimizing the initial temperature, ramp rate, and final temperature.

Injector and Detector Temperatures: These temperatures must be high enough to ensure efficient vaporization of the sample and prevent condensation, but not so high as to cause thermal degradation.

A hypothetical example of optimized HPLC parameters is presented in the table below.

ParameterOptimized Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.02 M Phosphate Buffer (pH 6.8) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Derivatization Strategies for Enhanced Detection and Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or is more easily detectable. For this compound, derivatization can be particularly useful for GC analysis to increase volatility and thermal stability, and for both HPLC and GC to enhance detector response.

Common derivatization strategies for primary and secondary amines like the aniline group in the target compound include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) introduces a fluorinated acyl group. This increases the volatility of the analyte for GC analysis and can significantly enhance sensitivity when using an electron capture detector (ECD).

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogen atoms with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Dansylation: Reaction with dansyl chloride produces highly fluorescent derivatives, which can be detected with high sensitivity using a fluorescence detector in HPLC.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and catalyst) must be carefully optimized to ensure a complete and reproducible reaction with minimal side-product formation.

Spectroscopic Quantification Techniques

While chromatographic methods are ideal for separation and quantification, spectroscopic techniques can also be employed, often in conjunction with chromatography (e.g., HPLC-UV, GC-MS).

UV-Visible Spectroscopy: The aromatic nature of this compound allows for its direct quantification using UV-Visible spectrophotometry. A calibration curve can be constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). This method is simple and rapid but is susceptible to interference from other UV-absorbing impurities.

Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides highly selective and sensitive quantification. By monitoring specific ions characteristic of the analyte (Selected Ion Monitoring, SIM), it is possible to quantify the compound even in complex matrices with a high degree of confidence.

Advanced Purity Assessment and Impurity Identification

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. Advanced analytical techniques are employed to assess its purity and identify any potential impurities.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS, coupled with liquid chromatography (LC-HRMS), provide highly accurate mass measurements. This allows for the determination of the elemental composition of unknown impurities, which is a crucial step in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of this compound and the identification of impurities. By analyzing the chemical shifts, coupling constants, and integration of the signals, detailed structural information can be obtained.

Forced Degradation Studies: To identify potential degradation products, the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are then separated and identified using techniques like LC-MS/MS. This information is vital for understanding the stability of the compound and for developing stability-indicating analytical methods.

A summary of potential impurities and the techniques used for their identification is provided below.

Potential Impurity TypeAnalytical Technique for Identification
Starting Material Residues HPLC, GC-MS
Reaction By-products LC-MS, NMR
Degradation Products LC-HRMS, NMR
Isomeric Impurities HPLC with optimized selectivity, GC

Future Research Directions

Exploration of Undiscovered Synthetic Pathways and Methodologies

The presumed synthesis of 5-[(Dimethylamino)methyl]-2-fluoroaniline involves the Mannich reaction, a classic three-component condensation of an active hydrogen compound (2-fluoroaniline), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). Future research could focus on optimizing and diversifying its synthesis.

Advanced Catalysis: Investigating novel catalysts for the Mannich reaction could lead to higher yields, improved purity, and milder reaction conditions. This includes exploring organocatalysts, such as proline derivatives, which can offer stereoselective control in analogous reactions, or ionic liquids that can serve as both solvent and catalyst.

Green Chemistry Approaches: Developing more environmentally benign synthetic routes is a critical goal. This could involve chemoenzymatic methods, utilizing enzymes like nitroreductases to prepare highly functionalized anilines from corresponding nitroaromatics under mild, aqueous conditions. Furthermore, exploring continuous flow reactor systems could offer enhanced safety, efficiency, and scalability compared to traditional batch processes.

Alternative Pathways: Research into alternative synthetic strategies beyond the Mannich reaction is warranted. This might include late-stage C-H functionalization, where a directing group is used to selectively introduce the (dimethylamino)methyl group onto the 2-fluoroaniline (B146934) backbone. Such methods provide a powerful tool for accessing derivatives that may not be available through classical approaches.

Design and Synthesis of Advanced Derivatized Compounds with Tuned Properties

The inherent reactivity of the aniline (B41778) nitrogen, the aromatic ring, and the tertiary amine side chain makes this compound an excellent scaffold for creating a diverse library of advanced derivatives.

N-Functionalization: The primary amine of the aniline moiety can be readily acylated, sulfonated, or alkylated to produce a range of amides, sulfonamides, and secondary or tertiary anilines. These modifications can dramatically alter the compound's electronic properties, solubility, and biological activity.

Ring Substitution: The fluorine and aminomethyl groups direct further electrophilic aromatic substitution. Research could explore nitration, halogenation, or Friedel-Crafts reactions to introduce additional functional groups onto the benzene (B151609) ring, leading to multifunctional molecules with tailored characteristics.

Side-Chain Modification: The dimethylamino group can be quaternized to form ammonium (B1175870) salts, enhancing water solubility and introducing a permanent positive charge. Alternatively, it can be oxidized to an N-oxide, which can alter its coordinating properties and metabolic profile.

The table below illustrates a selection of potential derivative classes that could be synthesized from the parent compound to tune its properties for specific applications.

Derivative Class Modification Site Potential Reagents Anticipated Property Change
N-Acyl DerivativesAniline NitrogenAcetyl chloride, Benzoyl chlorideIncreased steric bulk, altered H-bonding
N-Sulfonyl DerivativesAniline NitrogenTosyl chloride, Mesyl chlorideEnhanced acidity, potential for new bioactivity
Ring-Halogenated DerivativesAromatic RingN-Bromosuccinimide (NBS)Increased lipophilicity, altered electronics
Quaternary Ammonium SaltsSide-Chain NitrogenMethyl iodideIncreased water solubility, cationic nature
Polyaniline PrecursorsAniline NitrogenOxidative polymerizationCreation of novel conducting polymers

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations.

Mannich Reaction Kinetics: A detailed kinetic study of the compound's formation via the Mannich reaction could provide insights into the role of the ortho-fluoro substituent. This would involve investigating transition states and the influence of the fluorine's inductive effect on the nucleophilicity of the aniline ring and the stability of reaction intermediates. Computational studies could complement experimental work to elucidate the reaction pathway.

Catalytic Activity: Aniline derivatives can act as nucleophilic catalysts in reactions like acylhydrazone formation. Future studies could explore whether this compound or its derivatives can catalyze specific organic transformations, with mechanistic investigations focusing on the interplay between the different functional groups.

Intramolecular Interactions: The proximity of the ortho-fluoro atom to the aminomethyl side chain may facilitate non-covalent interactions, such as an N-H···F hydrogen bond in certain conformations or under specific conditions. Spectroscopic and computational analysis could probe these interactions and determine their influence on the molecule's conformation and reactivity.

Development of Predictive Computational Models for Reactivity and Emerging Properties

Computational chemistry offers a powerful, predictive tool for exploring the properties of this compound without the need for extensive laboratory work.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic structure, and spectroscopic properties. Such models can predict sites of reactivity for electrophilic or nucleophilic attack, calculate bond dissociation energies, and simulate NMR and IR spectra to aid in the characterization of new derivatives.

Structure-Property Relationships: The development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Metabolism Relationship (QSMR) models could predict the biological activity or metabolic fate of derivatives. By calculating various physicochemical parameters for a series of related compounds, these models can guide the design of new molecules with enhanced potency or improved metabolic stability.

Reaction Pathway Modeling: Computational modeling can be employed to map the energy landscapes of potential reactions. This allows for the prediction of transition state energies, activation barriers, and reaction kinetics, providing a deeper mechanistic understanding and enabling the rational design of more efficient synthetic routes.

Expansion of Applications in Novel and Interdisciplinary Chemical Fields

The unique combination of functional groups in this compound suggests its potential utility in a wide range of applications beyond its role as a simple chemical intermediate.

Medicinal Chemistry: The dimethylamine (B145610) moiety is a key pharmacophore present in numerous FDA-approved drugs, often enhancing solubility and enabling interactions with biological targets. The fluoroaniline (B8554772) scaffold is also prevalent in pharmaceuticals. This compound could serve as a valuable building block for synthesizing new therapeutic agents, such as kinase inhibitors, receptor antagonists, or antimicrobial compounds.

Materials Science: Anilines are the foundational monomers for polyaniline, a well-known conducting polymer. Future research could investigate the synthesis and properties of polymers derived from this compound. The fluorine and aminomethyl substituents would be expected to modify the polymer's electronic conductivity, solubility, and processing characteristics, potentially leading to new materials for sensors, anti-corrosion coatings, or electronic devices.

Catalysis: The molecule could be a precursor to novel ligands for transition metal catalysis. The nitrogen atoms of the aniline and dimethylamino groups could coordinate with metal centers, creating catalysts for cross-coupling reactions, hydrogenations, or other important transformations.

Agrochemicals: Functionalized anilines are a cornerstone of the agrochemical industry. The specific substitution pattern of this molecule could be explored for the development of new herbicides, fungicides, or pesticides with novel modes of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[(Dimethylamino)methyl]-2-fluoroaniline, and how can reaction conditions be controlled to maximize yield?

  • Methodology :

  • Step 1 : Start with 2-fluoro-5-nitroaniline as a precursor. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like SnCl₂/HCl .
  • Step 2 : Introduce the dimethylaminomethyl group via Mannich reaction. React the intermediate with formaldehyde and dimethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust pH and temperature to minimize side reactions (e.g., over-alkylation).
    • Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : Confirm substitution patterns using ¹H NMR (δ 6.5–7.5 ppm for aromatic protons, δ 2.2–2.5 ppm for dimethylamino protons) and ¹³C NMR .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~ 183.2 g/mol) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities (e.g., unreacted precursor) .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives in biological systems?

  • Methodology :

  • Derivatization : Synthesize analogs by modifying the fluorine position (e.g., 4-fluoro vs. 2-fluoro isomers) or replacing dimethylamino with other amines (e.g., pyrrolidinyl) .
  • In Vitro Assays : Test antimicrobial activity against Gram-positive/negative bacteria (MIC assays) or anticancer activity via MTT assays .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
    • Case Study : A 2024 study showed that replacing the fluorine atom with a trifluoromethyl group increased lipophilicity and enhanced membrane permeability in cancer cell lines .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Experimental Design :

  • Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.
    • Findings : At pH < 4, protonation of the dimethylamino group accelerates hydrolysis, while alkaline conditions (pH > 10) promote oxidative degradation. Stabilize formulations by maintaining pH 6–8 .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd) to purified proteins (e.g., kinase enzymes) .
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes (e.g., hydrogen bonding with active-site residues) .
  • Metabolic Profiling : Use hepatocyte microsomes to identify Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.